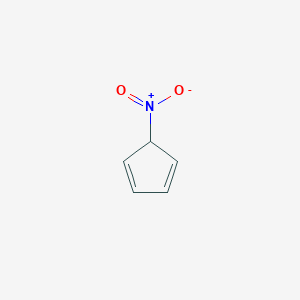
5-Nitrocyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitrocyclopenta-1,3-diene is an organic compound characterized by a five-membered ring with alternating double bonds and a nitro group attached to one of the carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrocyclopenta-1,3-diene typically involves nitration of cyclopenta-1,3-diene. One common method is the reaction of cyclopenta-1,3-diene with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitrocyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 5-Aminocyclopenta-1,3-diene.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
5-Nitrocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Nitrocyclopenta-1,3-diene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can affect cellular pathways and processes, making the compound of interest in biological and medicinal research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta-1,3-diene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Aminocyclopenta-1,3-diene:
Nitrobenzene: Contains a nitro group attached to a benzene ring, offering different chemical properties and applications.
Uniqueness
5-Nitrocyclopenta-1,3-diene is unique due to the presence of both a nitro group and a conjugated diene system
Propriétés
Numéro CAS |
58683-60-6 |
|---|---|
Formule moléculaire |
C5H5NO2 |
Poids moléculaire |
111.10 g/mol |
Nom IUPAC |
5-nitrocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5NO2/c7-6(8)5-3-1-2-4-5/h1-5H |
Clé InChI |
YONOZYOIUARJFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)



![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)


![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)
![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)

![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
